

Structural relationship between Phenelfamycin D and other phenelfamycins

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The Structural Tapestry of Phenelfamycins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenelfamycins are a family of elfamycin-type antibiotics first isolated from strains of Streptomyces violaceoniger.[1][2] This class of natural products has garnered interest for its activity against Gram-positive anaerobic bacteria, including the pathogenic Clostridium difficile. [3][4] This technical guide provides a detailed exploration of the structural relationships between Phenelfamycin D and its congeners, supported by quantitative bioactivity data, comprehensive experimental methodologies, and visual representations of key structural and biosynthetic pathways.

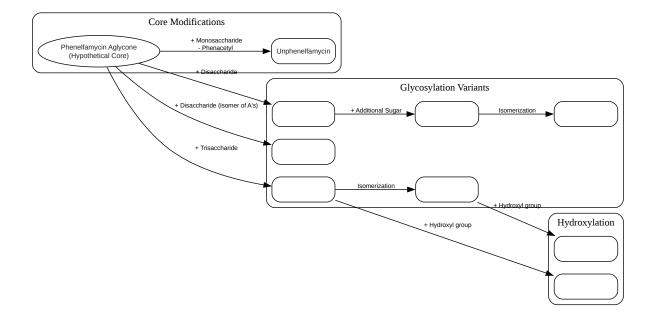
Core Structural Relationships

The phenelfamycin family is characterized by a complex macrocyclic core, a polyene chain, and variable glycosylation patterns. The central structural theme revolves around a core aglycone to which different sugar moieties are attached. Variations in these sugar chains and modifications to the aglycone itself give rise to the different members of the phenelfamycin family.



Phenelfamycin D is structurally isomeric with Phenelfamycin C.[1] The primary distinction between the various phenelfamycins lies in the composition and linkage of their saccharide chains. For instance, unphenelfamycin is distinguished by the absence of the phenacetyl moiety and the presence of a monosaccharide.[5] Phenelfamycin F is an isomer of Phenelfamycin E, both possessing a trisaccharide moiety.[6] The more recently discovered Phenelfamycins G and H are hydroxylated derivatives of Phenelfamycins E and F, respectively, featuring an additional hydroxyl group at position C-30.[7][8]

The structural relationships can be visualized as a series of modifications to a core structure, primarily through glycosylation and oxidation.





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Structural relationships between phenelfamycins.

Quantitative Biological Activity

The phenelfamycins exhibit potent activity against a range of anaerobic bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for various phenelfamycins against selected bacterial strains.

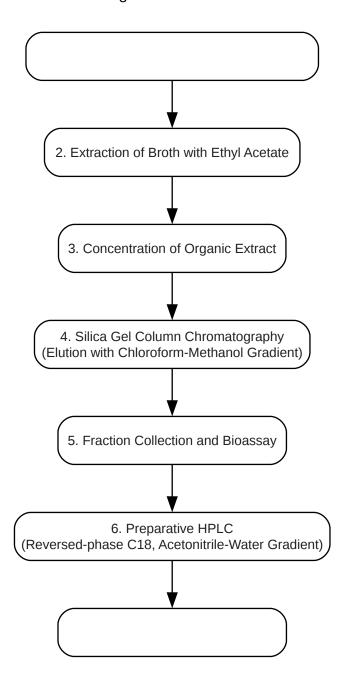
Compoun d	Clostridiu m difficile (µg/mL)	Propionib acterium acnes (µg/mL)	β- hemolytic Streptoco ccus (μg/mL)	Streptoco ccus pneumon iae (µg/mL)	Peptostre ptococcu s magnus (µg/mL)	Clostridiu m perfringe ns (µg/mL)
Phenelfam ycin A	Active[3]	-	0.12-1[9]	0.25-2[9]	-	-
Phenelfam ycin B	Active[3]	-	-	-	-	-
Phenelfam ycin C	Active[3]	-	-	-	-	-
Phenelfam ycin E	4[9]	-	0.12-1[9]	0.25-2[9]	0.12[9]	16[9]
Phenelfam ycin F	Active[3]	-	-	-	-	-
Phenelfam ycin G	-	Pronounce d activity[7]	-	-	-	-
Phenelfam ycin H	-	Pronounce d activity[7]	-	-	-	-
Unphenelf amycin	Active[3]	-	-	-	-	-



Note: "Active" indicates reported activity without specific MIC values in the cited source. "-" indicates no data available from the cited sources.

Experimental Protocols Isolation of Phenelfamycins

The following is a generalized protocol for the isolation of phenelfamycins from Streptomyces fermentation broth, based on methodologies described in the literature.



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General workflow for phenelfamycin isolation.

- 1. Fermentation:Streptomyces violaceoniger (e.g., strains AB 999F-80 or AB 1047T-33) is cultured in a suitable production medium under aerobic conditions.[2]
- 2. Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate.
- 3. Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- 4. Initial Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, such as a chloroform-methanol mixture.
- 5. Fraction Collection and Bioassay: Fractions are collected and tested for activity against a target organism (e.g., Clostridium difficile) to identify the fractions containing the phenelfamycins.
- 6. High-Performance Liquid Chromatography (HPLC): Active fractions are further purified by preparative reversed-phase HPLC using a C18 column and a suitable mobile phase gradient, typically acetonitrile and water.
- 7. Isolation of Pure Compounds: The peaks corresponding to the individual phenelfamycins are collected to yield the pure compounds.

Structure Elucidation

The structures of the phenelfamycins are determined using a combination of spectroscopic techniques.

- 1. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of each compound.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for detailed structural analysis:
- ¹H NMR: Provides information on the proton environments in the molecule.

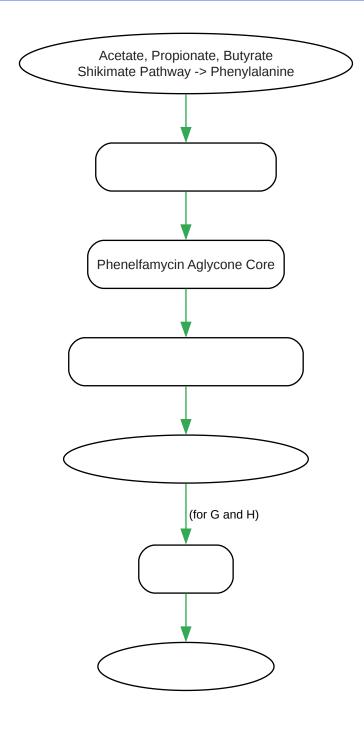


- ¹³C NMR: Provides information on the carbon skeleton.
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in the determination of stereochemistry.

Biosynthesis of the Phenelfamycin Core

The biosynthesis of phenelfamycins is believed to follow the general pathway for elfamycintype antibiotics, which involves a polyketide synthase (PKS) pathway for the aglycone core and subsequent glycosylation by specific glycosyltransferases. The phenylacetyl moiety is likely derived from phenylalanine.





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Proposed biosynthetic pathway for phenelfamycins.

The core aglycone is assembled by a Type I polyketide synthase from simple carboxylic acid precursors. The resulting polyketide chain undergoes a series of cyclizations and modifications to form the characteristic macrocyclic structure. The phenylacetyl group, a distinguishing feature of most phenelfamycins, is derived from phenylalanine and is incorporated into the structure. Finally, a series of glycosyltransferases attach the specific sugar moieties to the



aglycone, leading to the diverse range of phenelfamycin analogues. Further tailoring reactions, such as the hydroxylation that produces Phenelfamycins G and H, can then occur.

Conclusion

The phenelfamycins represent a structurally diverse family of antibiotics with significant potential for further investigation. The core structural relationships are defined by variations in glycosylation and subsequent modifications of a common aglycone. Understanding these relationships, in conjunction with their biological activities and biosynthesis, provides a valuable framework for future research into this promising class of natural products. This guide has provided a comprehensive overview of the current knowledge, highlighting the key structural features, bioactivity, and methodologies relevant to the study of phenelfamycins.

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